molecular formula C22H29FO2 B163464 21-Fluoropromegestone CAS No. 128855-74-3

21-Fluoropromegestone

Cat. No. B163464
CAS RN: 128855-74-3
M. Wt: 344.5 g/mol
InChI Key: AQJLFHHHAYTPCE-MTZCLOFQSA-N
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Description

21-Fluoropromegestone, also known as R5020, is a synthetic progestin that is commonly used in scientific research. It has been found to be a highly effective tool in studying the mechanisms of action of progesterone and related compounds.

Mechanism of Action

21-Fluoropromegestone acts as a potent agonist of the progesterone receptor, binding to the receptor and activating downstream signaling pathways. This leads to a variety of physiological effects, including the inhibition of ovulation, the maintenance of pregnancy, and the regulation of the menstrual cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 21-Fluoropromegestone are similar to those of natural progesterone. It has been found to inhibit the proliferation of cancer cells, promote the differentiation of stem cells, and regulate the expression of various genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 21-Fluoropromegestone is its high potency and selectivity for the progesterone receptor, which makes it a highly effective tool for studying the mechanisms of action of progesterone and related compounds. However, its use is limited by its high cost and the potential for off-target effects.

Future Directions

There are several future directions for research on 21-Fluoropromegestone. One area of interest is the development of new analogs with improved potency and selectivity for the progesterone receptor. Another area of interest is the investigation of the effects of 21-Fluoropromegestone on various cell types and tissues, including the brain, immune system, and reproductive system. Additionally, the potential use of 21-Fluoropromegestone as a therapeutic agent for various conditions, including cancer and infertility, warrants further investigation.

Synthesis Methods

21-Fluoropromegestone is synthesized through a multistep process that involves the conversion of pregnenolone to progesterone, followed by the addition of a fluorine atom at the 21 position. The final product is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

21-Fluoropromegestone has been widely used in scientific research to study the mechanisms of action of progesterone and related compounds. It is commonly used in vitro to investigate the effects of progesterone on various cell types, including cancer cells, and in vivo to study the physiological effects of progesterone in animal models.

properties

CAS RN

128855-74-3

Product Name

21-Fluoropromegestone

Molecular Formula

C22H29FO2

Molecular Weight

344.5 g/mol

IUPAC Name

(8S,13S,14S,17S)-17-[(2S)-2-fluoropropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO2/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1

InChI Key

AQJLFHHHAYTPCE-MTZCLOFQSA-N

Isomeric SMILES

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)F

SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)F

Canonical SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)F

synonyms

21(R)-fluoro-R5020
21(S)-fluoro-R5020
21-F-R 5020
21-fluoropromegestone

Origin of Product

United States

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